(dA-dC)n.(dG-dT)n

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

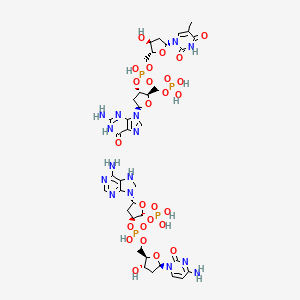

The compound (dA-dC)n.(dG-dT)n is a synthetic polynucleotide sequence composed of alternating deoxyadenosine-deoxycytidine and deoxyguanosine-deoxythymidine base pairs. This sequence is known for its ability to form Z-DNA, a left-handed helical structure, under certain conditions. Z-DNA is a unique conformation of DNA that differs from the more common right-handed B-DNA form. The this compound sequence is of particular interest in the fields of molecular biology and biochemistry due to its structural properties and potential biological functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (dA-dC)n.(dG-dT)n typically involves the use of solid-phase DNA synthesis techniques. This method allows for the sequential addition of nucleotides to a growing DNA chain anchored to a solid support. The process involves the following steps:

Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the initial nucleotide.

Coupling: Addition of the next nucleotide in the sequence, which is activated by a coupling reagent.

Capping: Termination of any unreacted 5’-hydroxyl groups to prevent the formation of deletion sequences.

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

Cleavage and Deprotection: Removal of the DNA chain from the solid support and deprotection of the nucleotide bases.

Industrial Production Methods

Industrial production of this compound involves scaling up the solid-phase synthesis process. Automated DNA synthesizers are used to produce large quantities of the polynucleotide sequence with high precision and efficiency. The synthesized DNA is then purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and incomplete sequences .

Analyse Des Réactions Chimiques

Types of Reactions

The (dA-dC)n.(dG-dT)n sequence can undergo various chemical reactions, including:

Oxidation: The guanine bases in the sequence are susceptible to oxidation, leading to the formation of 8-oxoguanine.

Reduction: Reduction reactions can modify the cytosine bases, converting them to dihydrouracil.

Substitution: The bases in the sequence can be substituted with modified nucleotides to study the effects on DNA structure and function.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, dithiothreitol.

Substitution reagents: Modified nucleotides with fluorescent or radioactive labels.

Major Products

The major products formed from these reactions include oxidized bases (e.g., 8-oxoguanine), reduced bases (e.g., dihydrouracil), and substituted bases with various labels for detection and analysis .

Applications De Recherche Scientifique

The (dA-dC)n.(dG-dT)n sequence has numerous applications in scientific research:

Chemistry: Used to study the structural properties of Z-DNA and its transition from B-DNA.

Biology: Investigated for its role in gene regulation and its interaction with proteins that recognize Z-DNA.

Medicine: Explored for its potential involvement in autoimmune diseases, such as lupus, where Z-DNA may trigger immune responses.

Industry: Utilized in the development of DNA-based nanomaterials and biosensors.

Mécanisme D'action

The (dA-dC)n.(dG-dT)n sequence exerts its effects primarily through its ability to form Z-DNA. The transition from B-DNA to Z-DNA is induced by high salt concentrations, certain metal ions, or polyamines such as spermidine and spermine. This conformational change alters the DNA’s interaction with proteins and other molecules, influencing gene expression and cellular processes. The Z-DNA conformation is recognized by specific proteins, such as ADAR1 and PKZ, which bind to Z-DNA and modulate its biological functions .

Comparaison Avec Des Composés Similaires

Similar compounds to (dA-dC)n.(dG-dT)n include other polynucleotide sequences capable of forming Z-DNA, such as:

Poly(dG-dC)n: A sequence composed of alternating deoxyguanosine and deoxycytidine.

Poly(dA-dT)n: A sequence composed of alternating deoxyadenosine and deoxythymidine.

Poly(dI-dC)n: A sequence composed of alternating deoxyinosine and deoxycytidine.

The uniqueness of this compound lies in its specific base composition and its ability to form stable Z-DNA under physiological conditions. This makes it a valuable tool for studying the structural and functional aspects of Z-DNA in various biological contexts.

Propriétés

Numéro CAS |

57683-27-9 |

|---|---|

Formule moléculaire |

C38H53N15O26P4 |

Poids moléculaire |

1259.8 g/mol |

Nom IUPAC |

[(2R,3S,5R)-5-(6-amino-7,8-dihydropurin-9-yl)-2-phosphonooxyoxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C20H27N7O14P2.C18H26N8O12P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30;19-11-1-2-25(18(28)24-11)12-3-8(27)10(35-12)5-34-40(32,33)37-9-4-13(36-17(9)38-39(29,30)31)26-7-23-14-15(20)21-6-22-16(14)26/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30);1-2,6,8-10,12-13,17,23,27H,3-5,7H2,(H,32,33)(H2,19,24,28)(H2,20,21,22)(H2,29,30,31)/t9-,10-,11+,12+,13+,14+;8-,9-,10+,12+,13+,17+/m00/s1 |

Clé InChI |

SBHGPTLLBHYHBR-DPRHSKOZSA-N |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3OP(=O)(O)O)N4CNC5=C(N=CN=C54)N)O |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3OP(=O)(O)O)N4CNC5=C(N=CN=C54)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)

![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)

![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)

![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)